N'-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide
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Overview
Description
N’-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide is a chemical compound with the molecular formula C7H13N3O2 and a molecular weight of 171.2 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a hydroxy group, a methyl group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxy, methyl, and carboximidamide groups.
Industrial Production Methods
Industrial production of N’-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N’-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the carboximidamide group can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide: Similar structure with an additional methylpropyl group.
1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
N’-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N3O2 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
N'-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide |
InChI |
InChI=1S/C7H13N3O2/c1-10-4-5(7(8)9-12)2-3-6(10)11/h5,12H,2-4H2,1H3,(H2,8,9) |
InChI Key |
FLAXZPPGRKJJML-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CCC1=O)C(=NO)N |
Origin of Product |
United States |
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